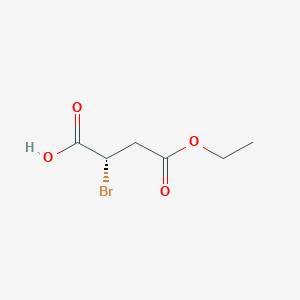
1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride
Descripción general
Descripción
1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride, commonly referred to as 4-Amino-2-chloro-ethanone hydrochloride (4-ACEH), is a chemical compound that has been studied extensively for its potential applications in scientific research. 4-ACEH is a colorless crystalline solid that is soluble in water and ethanol. It is an organic compound composed of a phenyl group attached to a chloroethanone group. 4-ACEH has been used in a variety of laboratory experiments and has been found to have a number of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Advanced Oxidation Processes
Studies on acetaminophen degradation using advanced oxidation processes (AOPs) highlight the importance of understanding chemical reactions and by-products in environmental remediation. While not directly related to 1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride, this research demonstrates the complexity of chemical degradation pathways and the potential for similar compounds to be studied within this context. The identification of reactive sites and by-products could inform the environmental applications of related chemicals (Qutob et al., 2022).
Synthetic Pathways and Structural Properties
Research on the synthesis and structural properties of novel compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, provides a foundation for understanding how 1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride might be used in creating new pharmacologically active molecules. The exploration of synthetic routes and the impact of structural modifications on chemical properties are crucial for the development of new drugs and materials (Issac & Tierney, 1996).
Ethnobotanical and Phytochemical Studies
Although not directly related, ethnobotanical studies on plants like Ehretia laevis reveal the potential for discovering novel compounds with therapeutic properties. Research into the chemical constituents of plants and their pharmacological activities can inspire the synthesis and study of similar compounds, including 1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride, for their potential health benefits (Thakre Rushikesh et al., 2016).
Photochemical Properties
The study of hydroxycoumarins and their derivatives, including synthesis, acylation, and photochemical properties, highlights the potential for 1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride to be investigated in similar contexts. Understanding the reactivity and applications of these compounds can lead to advancements in fields ranging from organic synthesis to the development of photoprotective agents (Yoda et al., 2019).
Pharmacological Applications
Chlorogenic acid's pharmacological review underscores the importance of natural and synthetic compounds in treating metabolic syndromes. Similar investigations into the biological activities of 1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride could reveal potential therapeutic applications (Naveed et al., 2018).
Propiedades
IUPAC Name |
1-(4-aminophenyl)-2-chloroethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4H,5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLBVVSIRGAVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1965309-87-8 | |
| Record name | Ethanone, 1-(4-aminophenyl)-2-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1447202.png)



